

# Introduction: A Versatile Intermediate for Complex Molecule Synthesis

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## Compound of Interest

Compound Name: **2-(3-Bromophenyl)acetaldehyde**

Cat. No.: **B026899**

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**2-(3-Bromophenyl)acetaldehyde** (CAS No. 109347-40-2) is a valuable intermediate whose utility stems from the orthogonal reactivity of its two key functional groups: a reactive aldehyde and a synthetically versatile aryl bromide.<sup>[1]</sup> The aldehyde group serves as an electrophilic center for carbon-carbon bond formation and functional group interconversion, while the bromine atom on the phenyl ring is primed for a variety of cross-coupling reactions. This dual functionality allows for sequential, controlled modifications, making it a strategic precursor for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical targets.<sup>[2][3]</sup>

## Section 1: Core Physicochemical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. The key physicochemical data for **2-(3-Bromophenyl)acetaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	109347-40-2	[4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	[4][5][6]
Molecular Weight	199.04 g/mol	[4][6]
Boiling Point	267.5 ± 15.0 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point	99.7 ± 7.7 °C	[4]
Appearance	Typically supplied as an oil or solid	[7]
Purity	Commercially available at ≥95%	[5]
SMILES	O=CCc1ccccc(Br)c1	[4]
InChIKey	GQPCWVVXGHFKQY-UHFFFAOYSA-N	[4]

## Section 2: Reactivity Profile and Synthetic Rationale

The synthetic power of **2-(3-Bromophenyl)acetaldehyde** lies in the distinct and addressable reactivity of its aldehyde and aryl bromide moieties. A strategic approach to synthesis will leverage this difference to build molecular complexity in a controlled manner.

### The Aldehyde Moiety: An Electrophilic Hub

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of many essential carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes are generally more reactive than ketones towards nucleophiles due to reduced steric hindrance and the absence of a second electron-donating alkyl group, which would destabilize the partial positive charge on the carbonyl carbon.[8]

Key Transformations:

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ ,  $\text{NaBH}(\text{OAc})_3$ ) to form substituted amines.
- Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.
- Grignard/Organolithium Addition: Formation of secondary alcohols.
- Oxidation: Conversion to the corresponding carboxylic acid, 3-bromophenylacetic acid, using oxidizing agents like potassium permanganate or Jones reagent.
- Reduction: Formation of the primary alcohol, 2-(3-bromophenyl)ethanol, using reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ).

## The Aryl Bromide: A Gateway for Cross-Coupling

The bromine atom at the meta-position of the phenyl ring is a versatile handle for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.

Key Transformations:

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Heck Coupling: Formation of substituted alkenes from vinyl partners.
- Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The diagram below illustrates the key reactive centers of the molecule.

Caption: Key reactive sites on **2-(3-Bromophenyl)acetaldehyde**.

## Section 3: Recommended Synthesis Protocol

**2-(3-Bromophenyl)acetaldehyde** is most reliably synthesized via the controlled oxidation of its corresponding primary alcohol, 2-(3-bromophenyl)ethanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established and selective reagent for this transformation, typically yielding the aldehyde in high purity.<sup>[9]</sup>

## Protocol: Oxidation of 2-(3-bromophenyl)ethanol using PCC

Causality: This protocol is adapted from a reliable method for a similar isomer and employs PCC, a mild oxidant that is highly effective for converting primary alcohols to aldehydes without significant side product formation.<sup>[9]</sup> The use of an inert solvent like methylene chloride (DCM) is standard, and the silica gel filtration effectively removes the chromium byproducts.

### Materials:

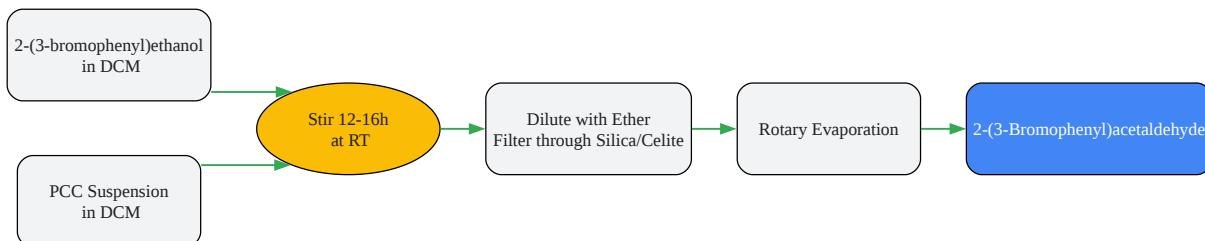
- 2-(3-bromophenyl)ethanol
- Pyridinium chlorochromate (PCC)
- Anhydrous methylene chloride (DCM)
- Diethyl ether
- Silica gel and Celite®

### Procedure:

- Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.4 molar equivalents) in anhydrous DCM.
- Substrate Addition: Dissolve 2-(3-bromophenyl)ethanol (1.0 molar equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.

- Reaction Monitoring: Allow the mixture, which typically turns into a dark slurry, to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether.
- Purification: Prepare a short plug of silica gel over a pad of Celite® in a sintered glass funnel. Pass the reaction mixture through this plug to filter out the insoluble chromium salts.
- Extraction: Wash the filtered residue thoroughly with additional diethyl ether.
- Solvent Removal: Combine the organic filtrates and remove the solvents under reduced pressure using a rotary evaporator. The resulting residue is the crude **2-(3-Bromophenyl)acetaldehyde**, typically as an oil.[9]
- Final Purification (Optional): If necessary, further purification can be achieved via column chromatography on silica gel.

The workflow for this synthesis is depicted below.



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Caption: Synthetic workflow for **2-(3-Bromophenyl)acetaldehyde**.

## Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to strict handling protocols is non-negotiable.

- Hazard Identification: **2-(3-Bromophenyl)acetaldehyde** should be handled as an irritant. It may cause skin, eye, and respiratory irritation.[10][11] Like many aldehydes, it can be harmful if swallowed or inhaled.[10]
- Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
- Handling: Avoid breathing vapors.[14] Prevent contact with skin and eyes.[13] Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[14]
- Storage: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15] For long-term stability, refrigeration (0-8 °C) or freezing (-20 °C) is recommended.[5][15] Aldehydes are prone to peroxide formation upon exposure to air over time; containers should be dated upon opening.[13]
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[13]

## Section 5: Applications in Research and Drug Development

The true value of **2-(3-Bromophenyl)acetaldehyde** is realized in its application as a versatile building block for synthesizing more complex and high-value molecules.

- Pharmaceutical Intermediates: Its structure is a key fragment in the synthesis of various pharmaceutical candidates. The ability to first perform chemistry on the aldehyde (e.g., forming a heterocyclic ring) and then use the bromide for cross-coupling (e.g., adding another aryl group) provides a powerful and flexible route to novel compounds.[2]

- Scaffold Decoration: In medicinal chemistry, the bromophenyl group serves as an anchor point for decorating a molecular scaffold. By using late-stage cross-coupling reactions, chemists can generate a library of analogues for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.
- Synthesis of Bioactive Heterocycles: Aldehydes are common precursors for the synthesis of nitrogen- and oxygen-containing heterocycles. The resulting structures, still containing the aryl bromide handle, can be further elaborated, as seen in the synthesis of various thiazole-based compounds.<sup>[3]</sup>

By providing two distinct and reliable points for chemical modification, **2-(3-Bromophenyl)acetaldehyde** offers a robust platform for the efficient and strategic construction of target molecules, solidifying its role as a valuable tool for the research and drug development community.

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